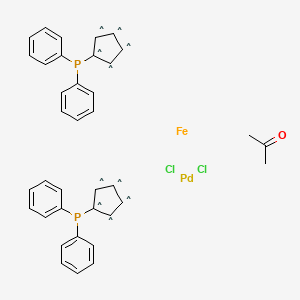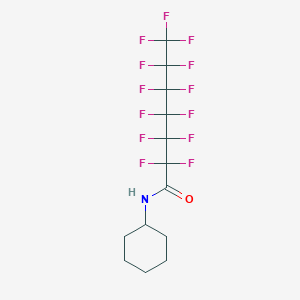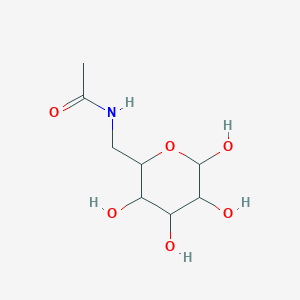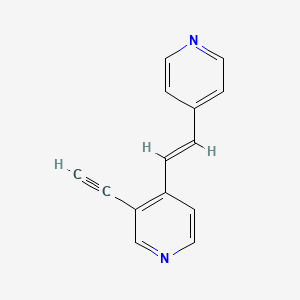![molecular formula C26H19I2N3O B12053477 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide linkage to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazide precursor to form the propanehydrazide linkage.
Condensation with Naphthaldehyde: The final step involves the condensation of the propanehydrazide with naphthaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the carbazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of carbazole derivatives with various substituents replacing iodine.
Scientific Research Applications
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to cellular effects such as apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid
- (4-(3,6-di-tert-butyl-9H-carbazol-9-yl)butyl)phosphonic acid
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is unique due to the presence of both iodine atoms and a naphthalene moiety, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and medicinal chemistry, where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C26H19I2N3O |
|---|---|
Molecular Weight |
643.3 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C26H19I2N3O/c27-19-8-10-24-22(14-19)23-15-20(28)9-11-25(23)31(24)13-12-26(32)30-29-16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11,14-16H,12-13H2,(H,30,32)/b29-16+ |
InChI Key |
OTDYOFKFYNAJOF-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12053407.png)
![2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol;hydrate](/img/structure/B12053409.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)
![4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053434.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)





